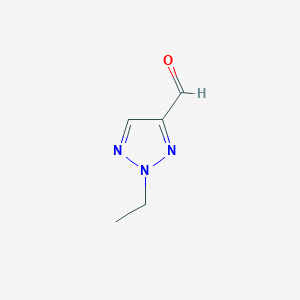

2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-6-3-5(4-9)7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKVASCVYNKXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-88-4 | |

| Record name | 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethyl 2h 1,2,3 Triazole 4 Carbaldehyde and Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to Triazole-4-carbaldehydes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. rsc.orgnih.govbeilstein-journals.org This reaction provides a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov Various adaptations of the CuAAC have been developed to specifically target the synthesis of 1,2,3-triazole-4-carbaldehydes.

Synthesis from Azides and Propargyl Alcohol Derivatives followed by Oxidation

One common and effective strategy to synthesize 1,2,3-triazole-4-carbaldehydes involves a two-step process: the CuAAC reaction of an azide (B81097) with a propargyl alcohol derivative, followed by the oxidation of the resulting hydroxymethyl-triazole. This method allows for the straightforward construction of the triazole ring with a functional group handle that can be easily converted to the desired aldehyde.

The initial step is the cycloaddition of an organic azide, such as ethyl azide, with propargyl alcohol. This reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. beilstein-journals.org The resulting product is a 1-substituted-1,2,3-triazol-4-yl)methanol.

Reaction Scheme:

Step 1 (CuAAC): R-N₃ + HC≡CCH₂OH --(Cu(I) catalyst)--> 1-R-4-(hydroxymethyl)-1H-1,2,3-triazole

Step 2 (Oxidation): 1-R-4-(hydroxymethyl)-1H-1,2,3-triazole --([O])--> 1-R-1H-1,2,3-triazole-4-carbaldehyde

| Reactant 1 | Reactant 2 | Catalyst System | Intermediate Product | Oxidizing Agent | Final Product |

| Ethyl Azide | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | MnO₂ | 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde |

| Benzyl Azide | Propargyl Alcohol | CuI | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | PCC | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde |

Synthesis from Azides and Acetal-Protected Propargyl Aldehydes followed by Hydrolysis

An alternative CuAAC-based approach utilizes an alkyne synthon that already contains the aldehyde functionality in a protected form. Acetal-protected propargyl aldehydes, such as propargyl aldehyde diethyl acetal (B89532), are commonly used for this purpose. The acetal group is stable under the copper-catalyzed cycloaddition conditions and can be readily deprotected in a subsequent step.

The synthesis begins with the CuAAC reaction between an organic azide and the acetal-protected propargyl aldehyde. This reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole with the protected aldehyde at the 4-position. The subsequent hydrolysis of the acetal group, typically under acidic conditions, unmasks the aldehyde functionality to afford the desired 1,2,3-triazole-4-carbaldehyde.

This method is particularly advantageous as it avoids the potentially harsh conditions of the oxidation step required in the previous method, which can be beneficial for substrates with sensitive functional groups.

Reaction Scheme:

Step 1 (CuAAC): R-N₃ + HC≡CCH(OR')₂ --(Cu(I) catalyst)--> 1-R-4-(di-R'-oxymethyl)-1H-1,2,3-triazole

Step 2 (Hydrolysis): 1-R-4-(di-R'-oxymethyl)-1H-1,2,3-triazole --(H₃O⁺)--> 1-R-1H-1,2,3-triazole-4-carbaldehyde

| Reactant 1 | Reactant 2 | Catalyst System | Intermediate Product | Deprotection Condition | Final Product |

| Ethyl Azide | Propargyl aldehyde diethyl acetal | CuSO₄/Sodium Ascorbate | 4-(Diethoxymethyl)-1-ethyl-1H-1,2,3-triazole | Aqueous HCl | 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde |

| Phenyl Azide | Propargyl aldehyde dimethyl acetal | CuI | 4-(Dimethoxymethyl)-1-phenyl-1H-1,2,3-triazole | Acetic Acid/H₂O | 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde |

One-Pot Multicomponent Approaches for the 1,2,3-Triazole-4-carbaldehyde Core

One such approach involves a three-component reaction of an organic halide, sodium azide, and a suitable alkyne precursor in the presence of a copper catalyst. acgpubs.org In this scenario, the organic azide is generated in situ from the corresponding halide and sodium azide, which then immediately participates in the cycloaddition with the alkyne. By using an alkyne that can be readily converted to the aldehyde, such as propargyl alcohol or a protected propargyl aldehyde, the desired triazole-4-carbaldehyde core can be constructed in a streamlined fashion.

For instance, a one-pot synthesis can be designed where an alkyl halide is first converted to the alkyl azide, followed by the addition of propargyl alcohol and a copper catalyst. After the cycloaddition is complete, an oxidizing agent can be added to the same reaction vessel to convert the intermediate alcohol to the final aldehyde product. Such tandem processes represent a highly atom-economical and step-economical route to these valuable heterocyclic compounds. researchgate.net

More advanced multicomponent reactions can even involve four or more components, leading to highly functionalized triazole products in a single step. acs.org

Alternative and Emerging Triazole Ring Formation Strategies

While CuAAC is a dominant method, other strategies for forming the 1,2,3-triazole ring exist and continue to be developed. These alternative approaches can offer different regioselectivity or be amenable to substrates that are not compatible with copper catalysis.

Huisgen 1,3-Dipolar Cycloaddition and Modern Adaptations

The Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne). organic-chemistry.orgwikipedia.orgresearchgate.net This thermal reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which is a significant drawback compared to the regioselective CuAAC reaction. frontiersin.org

However, modern adaptations of the Huisgen cycloaddition have sought to improve its regioselectivity and reaction conditions. For instance, the use of electron-deficient alkynes can favor the formation of the 1,4-isomer. Additionally, strain-promoted azide-alkyne cycloaddition (SPAAC), which employs strained cyclooctynes, allows the reaction to proceed at room temperature without a metal catalyst, making it suitable for biological applications. While not the primary method for synthesizing simple triazole-4-carbaldehydes, these principles can be applied in more complex molecular settings.

Metal-Catalyzed (e.g., Palladium/Copper, Ruthenium) Cycloaddition Reactions

Beyond the archetypal copper-catalyzed "click" reaction, other metals have been shown to catalyze the formation of 1,2,3-triazoles, sometimes with complementary regioselectivity. scienceopen.com

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in the synthesis of triazoles, often through different mechanistic pathways than the CuAAC. For example, palladium can catalyze the coupling of an azide with an alkenyl halide to form a triazole. ox.ac.uk While less common for the direct synthesis of triazole-4-carbaldehydes from simple azides and alkynes, palladium catalysis is highly valuable for the C-H functionalization and arylation of pre-formed triazole rings, allowing for the synthesis of fully substituted triazoles. scienceopen.comnih.govacs.orgrsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A significant development in triazole synthesis is the use of ruthenium catalysts, which, in contrast to copper, selectively yield the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgacs.orgnih.govresearchgate.net This complementary regioselectivity is a powerful tool in organic synthesis. The RuAAC reaction typically employs ruthenium(II) complexes, such as [Cp*RuCl], and proceeds via a mechanism involving a ruthenacycle intermediate. acs.orgnih.govresearchgate.net This method has a broad scope, tolerating both terminal and internal alkynes. organic-chemistry.orgnih.gov While this would not directly produce a 1,4-carbaldehyde, it is a crucial methodology for accessing the alternative regioisomeric scaffold.

| Catalyst | Regioselectivity | Key Features |

| Copper(I) | 1,4-disubstituted | High efficiency, mild conditions, "click" reaction. nih.gov |

| Ruthenium(II) | 1,5-disubstituted | Complements CuAAC, tolerates internal alkynes. organic-chemistry.orgacs.org |

| Palladium(0/II) | Varies (often used for C-H functionalization) | Useful for post-triazole formation modifications. nih.govacs.org |

Annulation Reactions Involving Diazo Compounds and Amines

The construction of the 1,2,3-triazole ring system through the annulation of diazo compounds and amines represents a significant synthetic strategy. This approach leverages the reactivity of diazo compounds as 1,3-dipoles in cycloaddition reactions. A common method involves the reaction of α-polyhalo ketone tosylhydrazones, which serve as precursors to diazo intermediates, with various primary amines. clockss.org For instance, the treatment of trichloroacetaldehyde tosylhydrazone with primary amines like benzylamine (B48309) and methylamine (B109427) in methanol (B129727) has been shown to produce N-substituted amino-1,2,3-triazoles. clockss.org

The general mechanism proceeds through the in situ formation of a diazoalkane from the tosylhydrazone precursor upon treatment with a base. The amine then acts as a nucleophile, attacking the diazo compound, which is followed by a series of steps including cyclization and elimination to form the stable aromatic triazole ring. Copper catalysis can also be employed to facilitate the [3+2] cycloaddition reaction between secondary amines and diazo compounds, providing a practical route to N1-substituted-1,2,3-triazoles under mild conditions using oxygen as a green oxidant. nih.govscispace.com While many protocols yield N1-substituted products, specific reaction conditions can be tailored to favor the formation of the thermodynamically more stable N2-isomer.

Another relevant pathway is the 1,3-dipolar cycloaddition of diazoalkanes to imines (generated from amines) or related C=N double bonds, such as those in imidates. tsijournals.com This reaction is often periselective, affecting only the C=N bond, and can proceed with high regioselectivity to yield specific triazole isomers. tsijournals.com

Regioselectivity Control in 2H-1,2,3-Triazole Synthesis

Achieving regiocontrol in the synthesis of 1,2,3-triazoles is a critical challenge, as reactions can often yield a mixture of N1- and N2-substituted isomers. scielo.br The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde specifically requires methodologies that favor substitution at the N2 position of the triazole ring. The regioselectivity is influenced by a combination of factors including the choice of reactants, catalyst, solvent, base, and reaction temperature. scielo.br

One of the primary strategies for obtaining N2-substituted triazoles is the direct functionalization of a pre-formed NH-1,2,3-triazole ring. organic-chemistry.org In this approach, the triazole nitrogen atoms act as nucleophiles. The outcome of the N-alkylation (e.g., with an ethyl halide) is highly dependent on the reaction conditions. The inherent properties of the triazole ring and the nature of the substituents play a role, but external factors are crucial for directing the substitution. For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) has been shown to be a regioselective process that produces the corresponding 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

The table below illustrates how different parameters can hypothetically influence the regioselectivity in the N-alkylation of a 4-substituted-1H-1,2,3-triazole.

| Parameter | Condition A | Condition B | Observed N2:N1 Ratio | Rationale |

|---|---|---|---|---|

| Solvent | DMF (Polar Aprotic) | Toluene (Nonpolar) | Higher for A | Polar aprotic solvents can stabilize the transition state leading to the N2-isomer. |

| Base | K₂CO₃ (Weak Base) | NaH (Strong Base) | Higher for A | Weaker bases may favor kinetic control, leading to the N2 product, while strong bases can lead to thermodynamic equilibrium favoring the N1 isomer. |

| Temperature | Room Temperature | 80 °C | Higher for A | Lower temperatures often enhance kinetic selectivity, favoring the formation of the N2-alkylated product. |

| Counter-ion | K⁺ | Li⁺ | Higher for A | The larger potassium ion coordinates less tightly with the triazole anion, allowing for greater accessibility at the N2 position. |

Optimization Strategies for Scalable Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory setting to a scalable, multigram production requires significant optimization to ensure efficiency, safety, and purity. plu.mx Key challenges in scaling up often relate to reaction control, product isolation, and purification. mdpi.com For instance, a purification protocol that works on a small scale, such as precipitation, may fail on a gram scale, leading to decreased yields and necessitating the development of robust chromatographic methods. mdpi.com

A primary optimization strategy involves designing a one-pot, sequential reaction process. This minimizes the handling of potentially unstable intermediates and reduces waste from multiple workup and purification steps. An example of this approach has been demonstrated in the synthesis of related 1-alkyl-4-formyltriazoles, where a cycloaddition and a subsequent Cornforth rearrangement are performed sequentially in a single vessel. plu.mx For the target compound, this could involve the in situ formation of the triazole ring followed by N-ethylation without isolating the intermediate NH-triazole.

The following table outlines a hypothetical optimization process for a key synthetic step on a scalable level.

| Parameter | Initial Condition (Lab Scale) | Optimized Condition (Pilot Scale) | Yield (%) | Purity (%) | Rationale for Change |

|---|---|---|---|---|---|

| Solvent | 1,4-Dioxane | 2-Propanol (iPrOH) | 85 | 95 | Improved safety profile, lower cost, and easier removal post-reaction. mdpi.com |

| Temperature | 50 °C | 70 °C | 91 | 96 | Increased reaction rate without significant increase in impurity formation. |

| Reaction Time | 72 h | 18 h | 93 | 97 | Higher temperature allows for a drastically reduced batch time, increasing throughput. mdpi.com |

| Purification | Precipitation/Filtration | Column Chromatography | 94 | >98 | Ensures consistent high purity on a larger scale where precipitation is less effective. mdpi.com |

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Ethyl 2h 1,2,3 Triazole 4 Carbaldehyde

Transformations of the Aldehyde Functionality

The chemical behavior of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is dominated by the reactivity of its formyl group. This group readily participates in reactions typical of aromatic aldehydes, including conversion to carboxylic acids and alcohols, and condensation with nucleophiles.

The aldehyde group of N-substituted 1,2,3-triazole-4-carbaldehydes can be smoothly oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various triazole-containing compounds. While specific studies on this compound are not extensively detailed, the oxidation of analogous structures, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, is well-established .

Commonly employed oxidizing agents for the conversion of heteroaromatic aldehydes to carboxylic acids include reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants such as silver(I) oxide (Ag₂O). The synthesis of 1,2,3-triazole carboxylic acids is crucial as these compounds are important precursors for pharmaceuticals google.com. The general reaction scheme for this oxidation is presented below.

Table 1: General Conditions for Oxidation of N-Substituted 1,2,3-Triazole-4-carbaldehydes This table is generated based on typical oxidation reactions for aromatic aldehydes.

| Reactant | Oxidizing Agent | Solvent | Product |

|---|

The reduction of the aldehyde functionality provides a direct route to the corresponding primary alcohol, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol. This transformation is typically achieved with high efficiency using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones semanticscholar.orgmasterorganicchemistry.com.

The reaction is generally carried out in alcoholic solvents, such as methanol (B129727) or ethanol, at room temperature, leading to the formation of the primary alcohol in excellent yields scispace.comnih.gov. This method is widely applicable for the reduction of various carbonyl compounds researchgate.net. The resulting alcohol, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, is itself a useful building block for further synthetic modifications evitachem.combiosynth.com.

Table 2: Reduction of this compound This table is based on standard sodium borohydride reduction procedures for aldehydes.

| Reactant | Reducing Agent | Solvent | Product |

|---|

The electrophilic carbon atom of the aldehyde group readily reacts with a variety of nitrogen and carbon nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These condensation reactions are fundamental for extending the molecular framework and introducing new functionalities.

This compound undergoes condensation reactions with primary amines and diamines to form the corresponding imines, commonly known as Schiff bases rdd.edu.iqmediresonline.org. This reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step ijacskros.com.

These triazole-containing Schiff bases are of interest in coordination chemistry and medicinal chemistry nih.govnih.govnih.gov. The reaction of 1-aryl-4-formyl-1,2,3-triazoles with alkylamines has been shown to proceed readily, yielding the corresponding imine derivatives mdpi.com.

Table 3: Representative Schiff Base Formation This table outlines the general reaction for the synthesis of imines from the target aldehyde.

| Aldehyde | Amine | Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Ethanol, cat. Acetic Acid, Reflux | N-(2-ethyl-2H-1,2,3-triazol-4-ylmethylene)alkan-1-amine |

In a reaction known as the Knoevenagel condensation, this compound can react with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) sciensage.inforesearchgate.net. This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine-functionalized catalyst, and results in the formation of a new carbon-carbon double bond nih.gov.

The condensation of aromatic aldehydes with malononitrile is a widely used synthetic method to produce α,β-unsaturated dinitriles nih.govmdpi.com. These products serve as versatile intermediates for the synthesis of various heterocyclic systems.

Table 4: Knoevenagel Condensation with Malononitrile This table illustrates the expected Knoevenagel condensation reaction.

| Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|

Heteroaromatic aldehydes, including this compound, are suitable substrates for the Hantzsch dihydropyridine (B1217469) synthesis beilstein-journals.orgfrontiersin.orgnih.gov. This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) ijcrt.orgwikipedia.orgorganic-chemistry.org.

The reaction leads to the formation of a 1,4-dihydropyridine (B1200194) ring, a core structure found in many biologically active compounds nih.govnih.gov. The use of a triazole-substituted aldehyde in this synthesis allows for the creation of novel dihydropyridine derivatives bearing a triazole moiety at the 4-position of the DHP ring.

Table 5: Hantzsch Dihydropyridine Synthesis This table depicts the components and product of the Hantzsch reaction using the target aldehyde.

| Aldehyde Component | β-Dicarbonyl Component | Nitrogen Source | Product Type |

|---|

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Hydrazone Derivatives Formation

The aldehyde functional group of this compound serves as a prime site for condensation reactions, most notably with hydrazine (B178648) derivatives to form hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism. Hydrazones are a class of organic compounds characterized by the azomethine group (–NHN=CH–) and are typically formed by the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. orientjchem.org The synthesis is often carried out by heating the reactants in a suitable solvent such as ethanol, methanol, or acetic acid. orientjchem.org

In the context of triazole aldehydes, this reaction provides a straightforward method for synthesizing hybrid molecules that incorporate both the 1,2,3-triazole ring and the hydrazone moiety. For instance, novel hydrazide-hydrazone derivatives have been synthesized by reacting a triazole-functionalized benzaldehyde (B42025) with various substituted phenyl acetohydrazides and benzohydrazides. orientjchem.org These reactions can be performed efficiently under solvent-free conditions by grinding the reactants in a mortar and pestle, yielding the desired products in a short time frame. orientjchem.org The formation of the hydrazone is confirmed by spectroscopic methods, which show the disappearance of the aldehyde proton signal and the appearance of characteristic signals for the N=CH and NH protons in NMR spectra. semanticscholar.org

The resulting 1,2,3-triazole-hydrazone hybrids are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Table 1: Examples of Hydrazone Formation from Triazole Aldehydes

| Triazole Aldehyde Reactant | Hydrazide/Hydrazine Reactant | Resulting Hydrazone Product |

|---|---|---|

| 4-(1-(2-methoxy-6-pentadecylbenzyl)-1H-1,2,3-triazol-4-yl)benzaldehyde | 2-Phenyl aceto hydrazide | Hydrazide-hydrazone derivative orientjchem.org |

| 4-Carboxaldehyde-2-phenyl-2H-1,2,3-triazole | Hydrazine hydrate | 4-Carboxaldehyde-4-hydrazone scirp.org |

| 1-(4-(prop-2-yn-1-yloxy)phenyl)ethan-1-one (precursor to triazole) | Substituted hydrazides | 1,2,3-triazole-hydrazone hybrids nih.gov |

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde (related heterocycle) | Substituted benzaldehyde | Acyl-hydrazones bearing thiazole (B1198619) scaffold semanticscholar.org |

Nucleophilic Addition Reactions (e.g., Grignard Reagents)

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to nucleophilic attack. Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon workup. While the direct reaction of a Grignard reagent with this compound is not extensively detailed in the provided literature, the principles of carbonyl chemistry suggest this reaction is feasible.

The 1,2,3-triazole ring is generally considered an electron-withdrawing group, which would further enhance the electrophilicity of the adjacent aldehyde carbon, potentially facilitating the nucleophilic addition. However, the compatibility of Grignard reagents with the triazole ring system itself is a consideration. Research has shown that organomagnesium intermediates can be prepared in the presence of a protected azide (B81097) group, which can then be used to synthesize diverse azides and, subsequently, triazoles via click chemistry. frontiersin.orgnih.gov This indicates that the azide functionality, a precursor to the triazole ring, can be made compatible with Grignard-like reagents, suggesting the stable triazole ring would likely tolerate such conditions. The reaction would proceed via the attack of the carbanion from the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the corresponding secondary alcohol.

Pericyclic and Rearrangement Reactions (e.g., Cornforth Rearrangement)

While the classical Cornforth rearrangement involves the thermal isomerization of 4-acyloxazoles, analogous rearrangement pathways have been identified for 1,2,3-triazole systems. wikipedia.orgnsc.ru This reaction is a thermally driven pericyclic process that proceeds through a ring-opening to form a nitrile ylide intermediate, which then undergoes a [3+2] cycloaddition to reform the heterocyclic ring with the substituents rearranged. wikipedia.orgchem-station.com

A significant application of this concept is the reaction of 1-aryl-4-formyl-1,2,3-triazoles with primary alkylamines. mdpi.com This process involves an initial condensation to form an imine, followed by a ring-degenerate Cornforth rearrangement. The thermal rearrangement leads to an isomeric triazole, which upon hydrolysis, yields a 1-alkyl-4-formyl-1,2,3-triazole. This pathway is particularly valuable as it allows for the synthesis of N-alkylated triazole aldehydes while avoiding the use of potentially explosive low-boiling alkyl azides. mdpi.com

Furthermore, a tandem of Cornforth rearrangements has been reported in the reaction of 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde with a sodium 1-amino-4-(N-methyl)carbamoyl-1,2,3-triazol-5-olate. nsc.ru This complex cascade of rearrangements underscores the utility of this pericyclic reaction in generating structurally complex and novel heterocyclic systems from triazole-based starting materials.

Table 2: Cornforth-type Rearrangement of 4-Formyl-1,2,3-Triazoles

| Starting Material | Reagent | Key Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| 1-Aryl-4-formyl-1,2,3-triazole | Primary alkylamine (R-NH₂) | 4-Iminomethyl-1-alkyl-1,2,3-triazole | 1-Alkyl-4-formyl-1,2,3-triazole mdpi.com |

| 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde | Sodium 1-amino-4-(N-methyl)carbamoyl- 1,2,3-triazol-5-olate | Azomethine, followed by rearranged triazolyl-5-olates | Sodium 4-{N-{4-(2,6-dimethylmorpholinothiocarbonyl)-1,2,3-triazol-1-yl]carbamoyl}-1-methyl-1,2,3-triazol-5-olate nsc.ru |

Reactions Involving the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle characterized by high thermal stability and resistance to oxidation, reduction, and hydrolysis. nih.gov Its reactivity is influenced by the substitution pattern on the nitrogen and carbon atoms. The presence of three nitrogen atoms makes the ring electron-deficient, which affects its susceptibility to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Patterns on the Triazole Core

The 1,2,3-triazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. Reactions with electrophiles typically occur at the ring nitrogen atoms (N-alkylation, N-acylation) rather than at the carbon atoms. nih.gov The nucleophilicity of the nitrogen atoms allows them to participate in SN2-type reactions. youtube.com For N-unsubstituted triazoles, reaction with an electrophile like an alkyl halide often yields a mixture of N-1 and N-2 substituted isomers, with the ratio depending on steric and electronic factors. nih.gov In the case of this compound, the N-2 position is already occupied, leaving N-1 and N-3 as potential sites for further reaction, although such reactions are less common.

Direct nucleophilic substitution on the carbon atoms of the triazole ring is also challenging and typically requires the presence of a good leaving group and/or activation of the ring. For example, halogen atoms at the C-4 or C-5 position can be displaced by strong nucleophiles. researchgate.net Ring activation towards both electrophilic and nucleophilic attack at C-5 can be achieved by converting the triazole to an N-oxide. rsc.org This strategy allows for halogenation at C-5, and the subsequent displacement of the halogen by various nucleophiles. rsc.org

Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by well-established reaction mechanisms. The formation of derivatives at the aldehyde position and rearrangements involving the triazole ring are particularly noteworthy.

The mechanism of hydrazone formation is a classic nucleophilic addition-elimination. The nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Mechanistic studies of the Cornforth rearrangement reveal a thermal pericyclic ring-opening of the heterocyclic ring to furnish a nitrile ylide intermediate. wikipedia.orgchem-station.com This is followed by a 1,5-dipolar cyclization to form an isomeric ring system. The stability of the resonance contributors of the ylide intermediate influences the reaction outcome. wikipedia.org In the case of 4-formyl-1,2,3-triazoles reacting with amines, the process is a degenerate rearrangement where the triazole ring is reformed, but with an exchange of substituents between the N-1 and C-5 positions, effectively transferring the alkyl group from the exocyclic imine nitrogen to the N-1 position of the triazole ring. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethyl 2h 1,2,3 Triazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of protons within a molecule. For 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the triazole ring proton, and the protons of the ethyl group.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The proton attached to the C5 carbon of the triazole ring is also expected to be a singlet, appearing in the aromatic region, likely around δ 8.0-8.5 ppm.

The ethyl group will present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the triazole nitrogen will be deshielded and are expected to resonate as a quartet around δ 4.5 ppm. The terminal methyl protons (-CH₃) will appear as a triplet further upfield, typically around δ 1.5 ppm. The coupling between the methylene and methyl protons (typically with a J-coupling constant of ~7 Hz) confirms their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 9.5 - 10.5 | Singlet |

| Triazole-H | 8.0 - 8.5 | Singlet |

| -CH₂- | ~4.5 | Quartet |

| -CH₃ | ~1.5 | Triplet |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift anticipated in the range of δ 180-190 ppm. The carbons of the triazole ring are expected to resonate in the aromatic region, with the C4 carbon (attached to the aldehyde) appearing around δ 140-150 ppm and the C5 carbon appearing at a slightly different chemical shift. The methylene carbon (-CH₂-) of the ethyl group is expected around δ 50-60 ppm, while the methyl carbon (-CH₃) will be the most shielded, with a chemical shift in the upfield region, around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 180 - 190 |

| C4 (Triazole) | 140 - 150 |

| C5 (Triazole) | 125 - 135 |

| -CH₂- | 50 - 60 |

| -CH₃ | ~15 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity between them.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and thus their direct connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would show correlations between the triazole proton and its attached carbon (C5), the methylene protons and their carbon, and the methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the aldehyde proton to the C4 carbon of the triazole ring, and the methylene protons of the ethyl group to the C5 carbon of the triazole ring, confirming the position of the ethyl group on the N2 nitrogen. nih.gov

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atoms within the triazole ring. rsc.org Due to the different chemical environments of the three nitrogen atoms in the 2-substituted 1,2,3-triazole ring, three distinct signals would be expected in the ¹⁵N NMR spectrum. The nitrogen atom bearing the ethyl group (N2) would have a different chemical shift compared to the other two nitrogen atoms (N1 and N3). rsc.org ¹H-¹⁵N HMBC experiments can be particularly useful to correlate the protons of the ethyl group to the N2 nitrogen, providing definitive evidence for the substitution pattern. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₅H₇N₃O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (125.13 g/mol ). moldb.com

Common fragmentation pathways for triazole derivatives often involve the loss of stable neutral molecules. For the title compound, fragmentation could involve the loss of the ethyl group, the aldehyde group, or the cleavage of the triazole ring.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of molecules, providing valuable insights into their structural composition. For this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would induce fragmentation.

Based on the analysis of related 1,2,3-triazole and 1,2,4-triazole (B32235) structures, several key fragmentation pathways can be predicted for this compound (C₅H₇N₃O, molecular weight: 125.13 g/mol ). moldb.comnih.gov The fragmentation process often involves the sequential loss of neutral molecules. researchgate.net A primary fragmentation step would likely be the loss of the ethyl group (C₂H₅•) or ethylene (B1197577) (C₂H₄), followed by the cleavage of the triazole ring, which is a common feature in the mass spectra of triazole derivatives. nih.govresearchgate.net Another predictable pathway involves the loss of carbon monoxide (CO) from the aldehyde group. The triazole ring itself can undergo cleavage, typically with the loss of a nitrogen molecule (N₂), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. nih.gov

The study of isomeric 1,2,3-triazoles has shown that gas-phase rearrangement can occur under ESI-MS/MS conditions. nih.gov This highlights the importance of using tandem MS to differentiate between isomers and confirm structural assignments. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |

|---|---|---|---|

| 126.06 [M+H]⁺ | 98.05 | CO (28) | Protonated 2-ethyl-2H-1,2,3-triazole |

| 126.06 [M+H]⁺ | 98.07 | C₂H₄ (28) | Protonated 1H-1,2,3-triazole-4-carbaldehyde |

| 126.06 [M+H]⁺ | 70.04 | N₂ (28) from fragment 98.05 | C₃H₄NO⁺ fragment |

Note: m/z values are theoretical and based on common fragmentation patterns of related heterocyclic compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

The most prominent peak would be the strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the range of 1680-1715 cm⁻¹. The C-H stretching vibrations of the aldehyde group are expected to produce one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching from the triazole ring would be observed near 3100-3150 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the ethyl group would appear as strong bands in the 2850-2960 cm⁻¹ region.

Vibrations associated with the triazole ring include C=N and N=N stretching, which are expected in the 1400-1600 cm⁻¹ region. researchgate.netijrpc.com C-N stretching vibrations typically appear in the 1250-1350 cm⁻¹ range. The presence of these characteristic peaks confirms the molecular structure of the synthesized compound. journalofbabylon.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aldehyde C=O | Stretch | 1680 - 1715 |

| Triazole C-H | Stretch | 3100 - 3150 |

| Ethyl C-H | Stretch | 2850 - 2960 |

| Triazole C=N / N=N | Stretch | 1400 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The triazole ring, being an aromatic system, contributes significantly to the electronic absorption. nih.gov

The π→π* transitions, which are typically high-energy transitions, are expected to occur at shorter wavelengths (λmax), likely below 300 nm. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the triazole ring and the aldehyde group. The n→π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms, is a lower-energy transition and would appear as a weaker absorption band at a longer wavelength, potentially above 300 nm. The solvent used for analysis can influence the position of these absorption maxima. nih.gov For related 4H-1,2,4-triazole derivatives, λmax values have been observed around 297.0 nm and 351.0 nm, indicating the region where absorptions for the title compound might be expected. nih.gov

X-Ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available, data from closely related structures, such as methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, provide a strong basis for predicting its solid-state geometry. nih.govresearchgate.net

The 1,2,3-triazole ring is expected to be essentially planar. researchgate.net In a related structure, all non-hydrogen atoms were found to lie in a common plane. nih.gov The ethyl group attached to the N2 position and the carbaldehyde group at the C4 position would also lie close to this plane. The planarity of the molecule facilitates π-stacking interactions in the crystal lattice.

Intermolecular interactions are crucial for stabilizing the crystal structure. It is highly probable that weak intermolecular C—H···O hydrogen bonds would be present, linking the aldehyde oxygen of one molecule to a hydrogen atom (either on the triazole ring or the ethyl group) of a neighboring molecule. nih.govresearchgate.net C—H···N interactions involving the nitrogen atoms of the triazole ring are also possible. researchgate.net These interactions typically lead to the formation of extended networks, such as sheets or chains, within the crystal. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Common for similar triazole derivatives nih.govresearchgate.net |

| Space Group | P2₁/c | A common space group for such compounds researchgate.net |

| Molecular Geometry | Near-planar | Based on crystal structures of related triazoles nih.govresearchgate.net |

| Key Bond Length (C=O) | ~1.21 Å | Typical for aldehyde carbonyl group |

| Key Bond Length (N=N) | ~1.30 Å | Typical for 1,2,3-triazole ring |

Elemental Analysis (CHNS-O) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. For oxygen-containing compounds, the oxygen percentage is often determined by difference. This analysis is essential for verifying the empirical formula of a newly synthesized compound and confirming its purity. journalofbabylon.com

For this compound, the molecular formula is C₅H₇N₃O. moldb.com The theoretical elemental composition can be calculated from its molecular weight (125.13 g/mol ). The experimental values obtained from an elemental analyzer should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the stoichiometry of the compound. This technique has been widely used to confirm the composition of various new triazole derivatives. ajol.infoscirp.org

Table 4: Elemental Composition of this compound (C₅H₇N₃O)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 47.99% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 5.65% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 33.59% |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.79% |

| Total | | | | 125.15 | 100.00% |

Theoretical and Computational Chemistry Studies on 2 Ethyl 2h 1,2,3 Triazole 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules. These methods can elucidate properties that are often difficult or impossible to measure experimentally.

| Property | Predicted Value Range for 1,2,3-Triazole Derivatives |

| N-N Bond Length (in triazole ring) | 1.30 - 1.35 Å |

| N=N Bond Length (in triazole ring) | 1.26 - 1.30 Å |

| C-N Bond Length (in triazole ring) | 1.35 - 1.40 Å |

| C=O Bond Length (in carbaldehyde) | ~1.20 Å |

| Dipole Moment | 3.0 - 5.0 D |

Note: This table presents typical value ranges for similar 1,2,3-triazole structures as direct data for 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is not available.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group, indicating sites susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be distributed over the triazole ring, while the LUMO would be centered on the electron-withdrawing carbaldehyde group.

| Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Moderate to low |

| LUMO Energy | Electron-accepting ability | Moderate |

| HOMO-LUMO Gap | Chemical reactivity and stability | A moderate gap, suggesting a balance of stability and reactivity |

Computational methods can model the pathways of chemical reactions, identifying the transition states and calculating the activation energies. This is valuable for predicting reaction mechanisms and kinetics. For this compound, theoretical studies could investigate reactions such as nucleophilic addition to the carbaldehyde group or electrophilic substitution on the triazole ring. By mapping the potential energy surface, researchers can determine the most favorable reaction route.

Thermochemical properties, such as the heat of formation, enthalpy, and Gibbs free energy, can be calculated with a high degree of accuracy using methods like G3 and G4 theory. These values are essential for understanding the stability of a molecule and the thermodynamics of its reactions. For this compound, these calculations would provide a quantitative measure of its energetic properties.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations can reveal its conformational preferences in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). This analysis helps to identify the most populated conformations and understand how the molecule's shape changes, which can be critical for its biological activity or material properties.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates. 1,2,3-Triazole derivatives are known to be of interest in medicinal chemistry. If this compound were to be investigated as a potential inhibitor of an enzyme, molecular docking would be used to predict its binding mode and affinity. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein target.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bond Acceptor | Nitrogen atoms of the triazole ring, Oxygen atom of the carbaldehyde |

| Hydrogen Bond Donor | C-H bonds adjacent to the triazole ring (weak donors) |

| Hydrophobic Interactions | Ethyl group |

| π-π Stacking | The 1,2,3-triazole ring |

Prediction of Binding Affinity and Preferred Binding Modes

The binding affinity of a ligand to a biological target is a critical determinant of its potential therapeutic efficacy. Although specific binding affinity values for this compound are not available, molecular docking studies on other 1,2,3-triazole-containing compounds provide a framework for understanding its potential. These studies reveal that the triazole moiety is a versatile scaffold that can be tailored to achieve high binding affinity for various biological targets, including enzymes and receptors. rsc.orgnih.govbohrium.com

Molecular docking simulations of 1,2,3-triazole derivatives against targets like acetylcholinesterase (AChE) and vascular endothelial growth factor receptor (VEGFR) have shown that the triazole ring and its substituents play a crucial role in establishing favorable interactions within the active site. nih.govnih.gov For instance, in a study of 1,2,3-triazole-linked chalcones, derivatives showed significant inhibitory effects against VEGFR kinase, which was attributed to favorable interactions with key residues in the binding site. nih.gov

The predicted binding mode of this compound would likely involve its key functional groups:

The 1,2,3-Triazole Ring: This aromatic heterocycle can participate in various interactions, including hydrogen bonding and π-π stacking, anchoring the molecule within a binding pocket. nih.gov

The 4-Carbaldehyde Group: The aldehyde oxygen is a potent hydrogen bond acceptor, likely forming strong hydrogen bonds with donor residues (e.g., serine, threonine, lysine) in a receptor's active site.

The conformational flexibility afforded by the ethyl group, although limited, allows for optimal positioning within a binding site to maximize these interactions. mdpi.com The following table summarizes binding affinity data from a study on related 1,2,3-triazole derivatives, illustrating the range of affinities this class of compounds can achieve.

| Compound Derivative Type | Target | Reported Binding Affinity / IC₅₀ |

|---|---|---|

| Hesperetin-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | IC₅₀ = 3.08 µM |

| Quinazoline-1,2,3-triazole hybrid | Acetylcholinesterase (AChE) | Binds to both CAS and PAS sites |

| Chromenone-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | IC₅₀ = 21.71 µM |

| 1,2,3-Triazole-glucoside hybrid | Epidermal Growth Factor Receptor (EGFR) | IC₅₀ = 106.81 µg/ml |

Data derived from studies on various 1,2,3-triazole-containing hybrids to demonstrate the potential binding affinities of this compound class. nih.govjptcp.com

Analysis of Specific Intermolecular Interactions (e.g., Cation-π, Hydrogen Bonding, π-π Stacking)

The specific non-covalent interactions between a ligand and its target dictate the stability of the ligand-receptor complex and its binding specificity. The 1,2,3-triazole core is well-documented for its ability to form hydrogen bonds, dipole-dipole interactions, and π-stacking interactions. researchgate.netnih.gov

Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors. researchgate.net Computational studies on 1H-1,2,3-triazole have shown that its nitrogen atoms readily form strong hydrogen bonds. nih.govolemiss.edu Similarly, the aldehyde oxygen of this compound acts as a strong hydrogen bond acceptor. In molecular docking studies of analogous compounds, the triazole nitrogen atoms have been observed forming hydrogen bonds with residues like Serine and Phenylalanine. mdpi.com

π-π Stacking: The aromatic 1,2,3-triazole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. Crystallographic studies of a close analog, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, confirm the presence of π(phenyl)···π(triazolyl) stacking interactions in its crystal structure. researchgate.net This type of interaction is a significant factor in the crystal packing and binding of many triazole derivatives. researchgate.net

Other Interactions:

C-H···π Interactions: The C-H bonds of the ethyl group and the triazole ring can act as weak hydrogen bond donors, interacting with the π-electron clouds of aromatic rings. Such C–H···π(triazole) interactions have been observed in the crystal structures of related compounds. researchgate.netresearchgate.net

Hydrophobic Interactions: The ethyl group provides a nonpolar surface that can participate in favorable hydrophobic and van der Waals interactions with aliphatic side chains of amino acids.

The potential intermolecular interactions for this compound are summarized in the table below.

| Interaction Type | Structural Moiety Involved | Potential Interacting Partner in a Biological Target |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Triazole Nitrogen Atoms | -OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp) |

| Hydrogen Bonding (Acceptor) | Carbaldehyde Oxygen | -OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp) |

| π-π Stacking | 1,2,3-Triazole Ring | Aromatic rings (Phe, Tyr, Trp, His) |

| C-H···π Interaction | C-H bonds of ethyl group and triazole ring | Aromatic rings (Phe, Tyr, Trp, His) |

| Hydrophobic / van der Waals | Ethyl Group | Aliphatic side chains (Ala, Val, Leu, Ile, Pro) |

This table outlines the predicted intermolecular interactions based on the functional groups of this compound and findings from related triazole structures. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Role of 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde as a Key Synthetic Building Block

This compound serves as a crucial synthetic intermediate in organic chemistry. The 1,2,3-triazole-4-carbaldehyde framework is recognized for the synthetic versatility of its formyl (aldehyde) group, which can participate in a wide array of chemical transformations. mdpi.com This versatility allows for the construction of more complex molecular structures. The triazole ring itself is notably stable under various conditions, including hydrolysis, oxidation, and reduction. researchgate.netnih.gov This stability ensures that the core triazole structure remains intact while the aldehyde group undergoes further reactions, making it a reliable building block for multi-step syntheses.

The presence of the ethyl group at the 2-position of the triazole ring influences the molecule's solubility and steric properties without fundamentally altering the reactivity of the key functional groups. These compounds are generally classified as heterocyclic building blocks available for research and development purposes. moldb.com The utility of 1,2,3-triazole-4-carbaldehydes as synthetic intermediates is well-documented, playing a significant role in the discovery of novel applications for the broader 1,2,3-triazole moiety. mdpi.comresearchgate.net

Scaffold for the Construction of Complex Molecular Architectures

The rigid, planar structure of the 1,2,3-triazole ring combined with the reactive aldehyde makes this compound an excellent scaffold for building complex molecular architectures. The triazole unit can act as a linker, connecting different molecular fragments. researchgate.net The synthesis of such molecules often leverages "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a straightforward and high-yield method for creating the 1,4-disubstituted 1,2,3-triazole core. researchgate.netnih.gov

Once the triazole-carbaldehyde scaffold is formed, the aldehyde group serves as a handle for further elaboration. It can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination to append a wide variety of other molecular components. This dual functionality—a stable, linking triazole core and a versatile reactive aldehyde—allows chemists to construct intricate, multi-component molecular systems with precise control over their final architecture. These complex structures are of interest in fields ranging from medicinal chemistry to materials science. mdpi.comresearchgate.net

Precursor for the Synthesis of Ligands in Catalysis and Coordination Chemistry

The carbaldehyde group in this compound is readily converted into other functional groups, notably imines, through condensation with primary amines. The resulting imine derivatives, known as Schiff bases, are highly effective ligands in coordination chemistry. mdpi.com The nitrogen atom of the imine and the nitrogen atoms of the triazole ring can act as coordination sites for a variety of metal ions.

The ability to easily synthesize a library of ligands by varying the amine component in the condensation reaction makes this triazole derivative a valuable precursor. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the amine and the triazole ring. These triazole-based ligands and their metal complexes are investigated for their potential applications in catalysis, where they can influence the efficiency and selectivity of chemical reactions.

| Ligand Type | Synthetic Reaction | Potential Metal Coordination Sites |

| Imine (Schiff Base) | Condensation of the carbaldehyde with a primary amine | Imine nitrogen, Triazole ring nitrogens |

| Amine | Reductive amination of the carbaldehyde | Amine nitrogen, Triazole ring nitrogens |

| Alcohol | Reduction of the carbaldehyde | Alcohol oxygen, Triazole ring nitrogens |

Development of Novel Hybrid Systems and Conjugates Involving the 1,2,3-Triazole-4-carbaldehyde Moiety

The 1,2,3-triazole ring is frequently employed as a linker to create hybrid molecules and conjugates, where two or more distinct chemical entities are joined together. nih.govnih.gov This "linker" property is a cornerstone of its utility in medicinal chemistry and materials science. nih.gov The 1,2,3-triazole-4-carbaldehyde moiety can be incorporated into these systems, with the aldehyde group providing a point of attachment for another molecule or a functional group for further modification.

These hybrid systems often combine the properties of the individual components, leading to new functionalities. For instance, a bioactive molecule can be conjugated to a fluorescent tag via a triazole linker for bioimaging purposes. mdpi.com The synthesis of these conjugates is often facilitated by the efficiency of click chemistry. nih.gov Research has explored a wide range of 1,2,3-triazole-containing hybrids, demonstrating the broad applicability of this chemical motif. nih.gov

| Example Hybrid System | Component 1 | Component 2 | Potential Application |

| Triazole-Quinoline Conjugates | 1,2,3-Triazole | Quinoline | Medicinal Chemistry |

| Triazole-Coumarin Hybrids | 1,2,3-Triazole | Coumarin | Medicinal Chemistry |

| Triazole-Carbazole Conjugates | 1,2,3-Triazole | Carbazole | Medicinal Chemistry |

| Triazole-Indole Hybrids | 1,2,3-Triazole | Indole | Anticancer Agents nih.gov |

Integration into Polymer and Advanced Material Design

The robust nature and versatile chemistry of the 1,2,3-triazole ring have led to its incorporation into polymers and other advanced materials. rsc.org Molecules like this compound can be used as functional monomers or as modifying agents for existing polymers. The triazole moiety can enhance properties such as thermal stability, adhesion, and resistance to degradation. researchgate.net

The advent of click chemistry has particularly spurred the development of novel 1,2,3-triazole-based materials, including linear polymers and dendrimers. lifechemicals.com These materials find applications in diverse areas. For example, polymers containing 1,2,3-triazole units are used in high-performance organic coatings due to their desirable properties. rsc.org They are also used to functionalize nanoparticles and carbon nanotubes to create hybrid nanocomposites for high-performance materials. rsc.org

| Material Type | Role of Triazole Moiety | Potential Application |

| Functional Polymers | Incorporated into the polymer backbone or as a side chain | High-performance coatings, photostabilizers rsc.orglifechemicals.com |

| Hybrid Nanocomposites | Linker for functionalizing nanoparticles | Advanced materials rsc.org |

| Dendrimers | Branching unit | Drug delivery, catalysis lifechemicals.com |

| Ionic Liquids | Core structural component | Solvents, electrolytes lifechemicals.com |

Utility in Chemo-sensors and Fluorophore Development

The 1,2,3-triazole scaffold has gained significant attention in the field of chemosensors. nih.gov These are synthetic compounds designed to selectively bind with specific analytes and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The 1,2,3-triazole ring can be readily functionalized and coupled with fluorophores or other signaling groups. nih.gov

Derivatives of 1,2,3-triazole-4-carbaldehyde are excellent candidates for building such sensors. The triazole can act as a binding site or a linker to a recognition unit, while the aldehyde can be modified to attach a signaling component. When the sensor binds to a target analyte (like a metal ion or an anion), it can trigger a change in its electronic properties, leading to a "turn-on" or "turn-off" fluorescent response. georgiasouthern.edursc.org The ability of the triazole ring to form stable complexes with various metal ions is a key feature exploited in sensor design. nih.gov This makes triazole-based chemosensors highly sensitive tools for environmental and biomedical applications. nih.govnanobioletters.com

| Sensor Component | Function | Example |

| Recognition Moiety | Selectively binds to the target analyte | Functionalized triazole ring |

| Signaling Moiety (Transducer) | Produces a detectable optical or electrochemical signal | Fluorophore (e.g., coumarin, quinoline) researchgate.net |

| Linker | Connects the recognition and signaling moieties | 1,2,3-Triazole ring |

Future Prospects and Emerging Research Avenues for 2 Ethyl 2h 1,2,3 Triazole 4 Carbaldehyde

Development of Sustainable and Green Synthetic Routes and Methodologies

The chemical industry's increasing focus on environmental responsibility has spurred a shift towards green chemistry principles, moving away from traditional synthetic methods that often rely on hazardous solvents, toxic reagents, and significant energy consumption. chemistryjournals.netrsc.org The synthesis of 1,2,3-triazole derivatives is a prime area for the application of these sustainable practices. rsc.orgnih.gov Future research on 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde will likely prioritize the development of eco-friendly synthetic protocols that minimize waste and enhance safety. chemistryjournals.net

Key strategies in this area include:

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net

Non-conventional Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of 1,2,3-triazoles. mdpi.commdpi.com

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processes, including improved safety when handling potentially energetic intermediates, enhanced reaction control, higher yields, and easier scalability. rsc.org This methodology is particularly promising for the large-scale, sustainable production of triazole-based compounds. rsc.org

Mechanochemistry: Performing reactions by mechanical mixing or grinding, often in the absence of bulk solvents, represents a highly efficient and green synthetic method for preparing triazole systems. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis

| Feature | Traditional Batch Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often hazardous, volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.netmdpi.com |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound, mechanical energy mdpi.com |

| Reaction Time | Often hours to days | Minutes to hours researchgate.net |

| Waste Generation | High, often requires chromatographic purification | Minimized, atom-economical, easier purification chemistryjournals.netrsc.org |

| Safety | Risks associated with hazardous materials and energetic intermediates | Improved control, especially in flow systems rsc.org |

By integrating these approaches, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally benign, aligning with the modern imperatives of sustainable chemical manufacturing. chemistryjournals.net

Exploration of Novel Reactivity and Unconventional Transformations

The aldehyde functional group makes 1,2,3-triazole-4-carbaldehydes exceptionally useful synthetic intermediates. mdpi.com The future for this compound lies in exploring the full potential of its aldehyde moiety to construct novel and complex molecular architectures. Research will likely move beyond standard transformations to investigate unconventional reactions that can unlock new chemical space.

Future research directions may include:

Multicomponent Reactions (MCRs): Using the aldehyde as a key component in one-pot, multicomponent reactions can rapidly generate molecular complexity and build libraries of diverse triazole derivatives.

Novel C-H Functionalization: Direct functionalization of the C-H bond of the aldehyde or other positions on the molecule could provide efficient, atom-economical routes to new analogues without the need for pre-functionalized starting materials.

Photoredox and Electrocatalysis: Employing light or electricity to drive reactions can enable unique transformations under mild conditions that are not accessible through traditional thermal methods. This could lead to the discovery of unprecedented reactivity patterns for the triazole-carbaldehyde scaffold.

Asymmetric Catalysis: The development of stereoselective reactions involving the aldehyde group will be crucial for producing enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications.

The triazole ring itself is highly stable, resistant to oxidation, reduction, and hydrolysis, making it an ideal core for supporting a wide range of chemical transformations on the aldehyde substituent. This stability allows for the exploration of vigorous reaction conditions that might otherwise degrade more sensitive heterocyclic systems.

Advancements in Automated Synthesis and High-Throughput Screening of Analogues

The discovery of new therapeutic agents and functional materials is often a time-consuming and resource-intensive process. nih.gov The integration of automated synthesis with high-throughput screening (HTS) has emerged as a powerful strategy to accelerate this process. researchgate.net For this compound, these technologies offer a clear path toward the rapid discovery of new bioactive compounds.

The workflow for such an approach would involve:

Library Design: A virtual library of analogues would be designed, varying the substituents on the triazole nitrogen and incorporating diverse chemical functionalities through reactions at the aldehyde group.

Automated Synthesis: Using robotic liquid handlers and parallel synthesis reactors, the designed library of compounds would be synthesized on a small (nanomole) scale in microtiter plates (e.g., 1536-well format). nih.gov This miniaturization dramatically reduces the consumption of reagents and solvents, contributing to green chemistry principles. nih.gov

High-Throughput Screening (HTS): The unpurified compound library would be directly screened against a panel of biological targets (e.g., enzymes, receptors) using HTS assays like differential scanning fluorimetry (DSF). nih.gov This allows for the rapid identification of "hits" or compounds that exhibit a desired biological activity.

Hit Validation: Promising candidates from the initial screen would be validated using secondary, more detailed assays to confirm their activity and determine their potency. nih.gov

This "on-the-fly" synthesis and screening paradigm bypasses the traditional, slower cycle of synthesizing and purifying individual compounds on a larger scale, greatly accelerating the early stages of drug discovery. nih.gov

Deeper Computational Insights into Reactivity and Biological Interactions

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, computational methods can provide profound insights that guide experimental work, saving time and resources.

Emerging research will likely employ a range of computational techniques:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, predict its reactivity, rationalize reaction mechanisms, and simulate spectroscopic properties. This can help in designing novel synthetic transformations.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov Docking studies can be used to screen virtual libraries of triazole analogues against known drug targets, prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the dynamic interactions between the triazole derivative and its biological target. This can help elucidate the mechanism of action and assess the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of synthesized analogues and their measured biological activities, QSAR models can be built to identify the key molecular features that correlate with potency. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more effective molecules.

Table 2: Application of Computational Methods to this compound

| Computational Method | Predicted Properties / Applications |

|---|---|

| Density Functional Theory (DFT) | Electronic properties, reaction energies, transition states, spectroscopic data |

| Molecular Docking | Binding modes to biological targets, virtual screening, hit identification nih.gov |

| Molecular Dynamics (MD) | Stability of ligand-receptor complexes, conformational changes, binding free energies |

| QSAR | Prediction of biological activity based on chemical structure, identification of key pharmacophores nih.gov |

These computational approaches will be crucial in rationally designing the next generation of triazole-based compounds with tailored properties and optimized biological interactions.

Design of Next-Generation Scaffolds for Chemical Biology Applications and Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it an excellent starting point for the design of sophisticated chemical probes. The 1,2,3-triazole ring is a favorable scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.

Future research is expected to focus on transforming this molecule into highly functional probes:

Affinity-Based Probes: The aldehyde can be derivatized with reporter tags such as fluorophores (for imaging), biotin (for affinity purification), or clickable handles (like alkynes or azides) for subsequent functionalization via bioorthogonal chemistry.

Activity-Based Probes (ABPs): The aldehyde can be incorporated into a reactive group designed to covalently bind to the active site of a specific enzyme. Such probes are invaluable for identifying new drug targets, studying enzyme function, and profiling enzyme activity directly in complex biological systems.

Photoaffinity Probes: Incorporation of a photoreactive group would allow the probe to be covalently cross-linked to its interacting partners (e.g., proteins) upon UV irradiation. This is a powerful technique for target identification and for mapping ligand-binding sites.

The synthetic versatility of the aldehyde group allows for the modular assembly of these complex probes. By combining the stable triazole core with various reactive and reporter elements, this compound can serve as a foundational building block for creating a new generation of chemical tools to explore and manipulate biological systems with high precision.

Q & A

What are the optimal synthetic routes for 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, and how can reaction yields be maximized?

Basic Research Focus:

The synthesis typically involves cyclization of ethyl-substituted triazole precursors with aldehydes. A common method is refluxing 4-amino-triazole derivatives with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Key parameters affecting yield include:

- Reagent stoichiometry : Excess aldehyde (1.2–1.5 equivalents) improves cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst optimization : Acidic catalysts (e.g., p-toluenesulfonic acid) can reduce side reactions .

Advanced Research Focus:

For high-throughput synthesis, factorial design of experiments (DoE) is recommended to optimize variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) identify critical factors, minimizing trial-and-error approaches . Computational pre-screening using quantum chemical calculations (e.g., DFT) can predict reaction feasibility and transition states, reducing experimental redundancy .

How can structural characterization of this compound be performed to confirm tautomeric forms?

Basic Research Focus:

- Spectroscopic analysis : Use -NMR to identify tautomeric forms (1H- vs. 2H-triazole). The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while triazole protons appear at δ 7.5–8.5 ppm .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Focus: